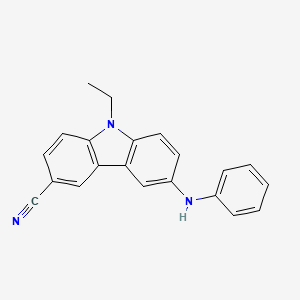![molecular formula C16H13ClN2O3S B14231326 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- CAS No. 540740-88-3](/img/structure/B14231326.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- typically involves several steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . For industrial production, the process may involve the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, or acyloxyphosphonium salt .
Analyse Des Réactions Chimiques
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has indicated its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . For example, it has been shown to target the enzyme PYGB, providing protective effects against cellular injury .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- include other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin analogs: Used for their anti-inflammatory effects.
What sets 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]- apart is its unique combination of a chloro and sulfonyl group, which enhances its biological activity and specificity .
Propriétés
Numéro CAS |
540740-88-3 |
|---|---|
Formule moléculaire |
C16H13ClN2O3S |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
5-chloro-3-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-2-5-11(6-3-9)23(21,22)15-12-8-10(17)4-7-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
Clé InChI |
ISDVLXGUCZEBAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


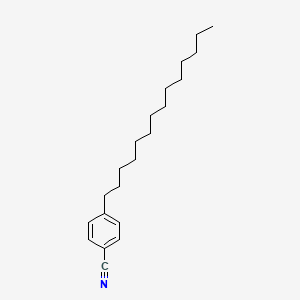
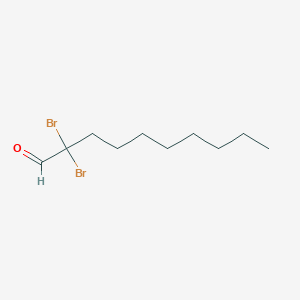
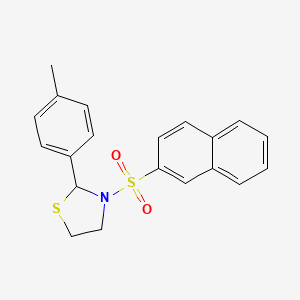

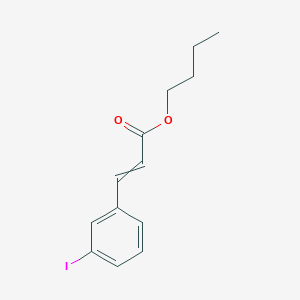
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)


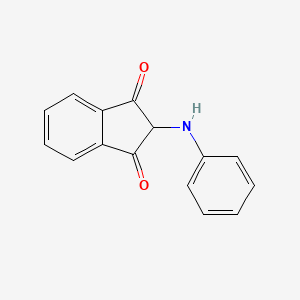
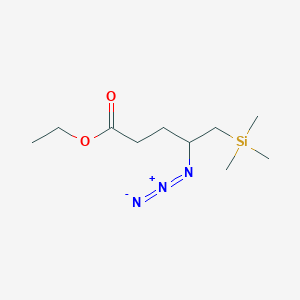
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)

